9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Overview
Description
9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound belonging to the pyrroloquinoline family. Compounds in this family are known for their diverse biological activities, including antibacterial, antitumor, and anticoagulant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for 3-4 hours . This reaction yields the desired compound in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes several types of chemical reactions, including:
Condensation: The reduction products can be condensed with aldehydes and acetone to form new derivatives.
Common Reagents and Conditions
Aqueous hydrazine hydrate: Used for selective reduction.
Aldehydes and acetone: Used in condensation reactions.
N,N-dimethylformamide dimethyl acetal: Used in transamination reactions.
Major Products
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones: Formed via reduction.
Substituted derivatives: Formed via condensation and transamination reactions.
Scientific Research Applications
9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Anticoagulant Activity: It has been evaluated for its ability to inhibit blood coagulation factors Xa and XIa.
Protein Kinase Inhibition: Derivatives containing a piperazine fragment have shown inhibitory activity against various protein kinases, including NPM1-ALK, ALK, EGFR, JAK2, and JAK3.
Antibacterial and Antitumor Properties: Compounds in the pyrroloquinoline family are known for their antibacterial and antitumor activities.
Mechanism of Action
The mechanism of action of 9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets:
Inhibition of Blood Coagulation Factors: The compound inhibits factors Xa and XIa, which are crucial in the blood coagulation cascade.
Protein Kinase Inhibition: It inhibits various protein kinases, affecting signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones: These are reduction products of the target compound and share similar biological activities.
6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds exhibit higher activity compared to their unsaturated analogues.
Uniqueness
9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific methoxy and trimethyl substitutions, which contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-8-7-15(2,3)16-12-9(8)5-6-10(19-4)11(12)13(17)14(16)18/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKPHCZNVHWSGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC(=C3C(=O)C2=O)OC)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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